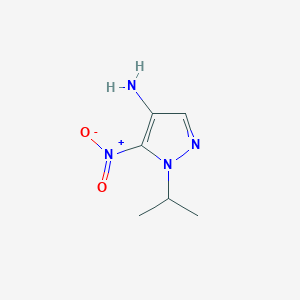

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Derivatives in Current Academic Research

Pyrazole derivatives are a class of heterocyclic compounds that have become a cornerstone in various areas of chemical research, particularly in medicinal chemistry and materials science. wisdomlib.orgglobalresearchonline.net Their five-membered ring structure, containing two adjacent nitrogen atoms, provides a versatile scaffold for the development of compounds with a wide array of biological activities. globalresearchonline.netorientjchem.org Academic research has extensively documented the anti-inflammatory, antimicrobial, anticancer, and antiviral properties of various pyrazole derivatives. wisdomlib.orgnih.gov This broad spectrum of activity has cemented their importance as privileged structures in the design of new therapeutic agents. nih.govexlibrisgroup.com The adaptability of the pyrazole nucleus allows for the synthesis of a vast library of compounds with diverse pharmacological profiles, making them a subject of continuous and intensive investigation. globalresearchonline.netnih.gov

Historical Context of Related Nitropyrazole and Aminopyrazole Compounds in Scholarly Literature

The scientific literature reveals a rich history of research into both nitropyrazole and aminopyrazole compounds, the foundational components of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine.

Nitropyrazoles: These compounds have been extensively studied, particularly for their applications as energetic materials. nih.gov The presence of the nitro group on the pyrazole ring can significantly increase the density and nitrogen content of the molecule, which are desirable characteristics for explosives and propellants. nih.govresearchgate.net Research has focused on the synthesis and characterization of various nitropyrazole derivatives, including mononitropyrazoles and polynitropyrazoles, to understand their thermal stability and detonation performance. nih.govmdpi.com Beyond energetic materials, nitropyrazoles also serve as important intermediates in the synthesis of other functionalized pyrazoles. researchgate.net

Aminopyrazoles: Aminopyrazole derivatives have been a focal point in medicinal chemistry for decades. nih.govresearchgate.net The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) influences the compound's biological activity. nih.govresearchgate.net 5-Aminopyrazoles, in particular, have been utilized as versatile building blocks for the synthesis of fused heterocyclic systems with significant therapeutic potential. nih.govbeilstein-journals.orgnih.gov These compounds have been investigated for a wide range of pharmacological activities, including as kinase inhibitors for cancer therapy. mdpi.comnih.gov The development of synthetic methodologies to access diverse aminopyrazole scaffolds remains an active area of research. beilstein-journals.org

Rationale for Advanced Investigation into the Chemical Compound this compound

The specific combination of a nitro group, an amino group, and an isopropyl substituent on the pyrazole ring in this compound provides a strong rationale for its detailed investigation. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same pyrazole core creates a unique electronic environment that could lead to novel chemical properties and reactivity. This "push-pull" electronic effect is a well-known strategy in the design of functional materials, such as nonlinear optical chromophores and dyes.

Furthermore, the simultaneous presence of these two functional groups offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives. The isopropyl group at the N1 position can influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters for its potential biological applications. The exploration of this specific substitution pattern is driven by the quest for new molecules with enhanced or entirely new functionalities that are not present in simpler nitropyrazole or aminopyrazole derivatives.

Overview of Research Trajectories for this compound

Given the structural features of this compound, several research trajectories can be envisioned:

Synthesis and Characterization: The initial and fundamental line of research involves the development of efficient and scalable synthetic routes to produce the compound with high purity. This would be followed by comprehensive characterization using various spectroscopic and analytical techniques to fully elucidate its chemical and physical properties.

Medicinal Chemistry: A significant research direction would be the evaluation of its potential as a therapeutic agent. Drawing from the known biological activities of aminopyrazoles and the unique electronic nature of the molecule, it could be screened for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

Materials Science: The "push-pull" nature of the molecule makes it a candidate for investigation in the field of materials science. Research could focus on its potential applications as a component in organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

Energetic Materials: While the presence of an amino group might temper the energetic properties compared to polynitrated pyrazoles, the nitro group still suggests that its energetic characteristics are worthy of investigation. Research in this area would involve determining its thermal stability, sensitivity, and detonation properties. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Pyrazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 4-Nitro-1H-pyrazol-5-amine | C3H3N4O2 | 129.08 | Building block for more complex heterocycles. bldpharm.com |

| 1-Methyl-1H-pyrazol-4-amine | C4H7N3 | 97.12 | Liquid form, used in chemical synthesis. sigmaaldrich.com |

| 5-nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | 157.08 | Solid, used in the synthesis of other compounds. boronmolecular.com |

Table 2: Synthetic Methodologies for Pyrazole Derivatives

| Reaction Type | Description | Starting Materials | Key Advantages |

| Knorr Pyrazole Synthesis | Condensation of a β-dicarbonyl compound with a hydrazine (B178648). | 1,3-dicarbonyl compounds, hydrazines | A classic and versatile method for pyrazole synthesis. youtube.com |

| Michael-type Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. | (Ethoxymethylene)malononitrile, aryl hydrazines | Good for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. scirp.org |

| "One-Pot" Synthesis | Multiple reaction steps are carried out in a single reactor. | Various simple starting materials | Increased efficiency and reduced waste. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-nitro-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)5(7)3-8-9/h3-4H,7H2,1-2H3 |

InChI Key |

BAPQYALSOIEJDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Nitro 1 Propan 2 Yl 1h Pyrazol 4 Amine

Precursor Synthesis and Chromatographic Isolation Techniques

The synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine logically begins with the preparation of its core heterocyclic structure. The most versatile and widely applied method for constructing the 5-aminopyrazole scaffold involves the condensation of a β-ketonitrile with a substituted hydrazine (B178648). beilstein-journals.orgnih.gov For the target molecule, the key precursors are isopropylhydrazine and a suitable three-carbon synthon bearing a nitrile group.

A plausible primary precursor is 1-(propan-2-yl)-1H-pyrazol-4-amine . Its synthesis would likely follow the established reaction of isopropylhydrazine with a derivative of malononitrile (B47326), such as (ethoxymethylene)malononitrile. conicet.gov.ar The reaction proceeds through nucleophilic attack of the hydrazine, followed by intramolecular cyclization to form the pyrazole (B372694) ring.

Another critical precursor is 5-aminopyrazole . It is extensively used as a starting material for a variety of fused pyrazoloazines and other substituted pyrazoles. beilstein-journals.orgnih.gov The general synthesis of 5-aminopyrazoles often involves the reaction between β-ketonitriles and hydrazine, leading to the formation of a hydrazone intermediate that subsequently cyclizes. beilstein-journals.orgnih.gov

Once the pyrazole core is synthesized, purification is paramount to ensure the success of subsequent functionalization steps. Chromatographic techniques are indispensable for isolating the desired products. Flash column chromatography is a commonly employed method for the purification of pyrazole derivatives, often using solvent systems like ethyl acetate (B1210297)/methanol or hexane/ethyl acetate gradients. mdpi.com High-Performance Liquid Chromatography (HPLC) is typically utilized to determine the final purity of the compounds, with reverse-phase columns being standard. nih.govnih.gov

Optimized Reaction Pathways for the Preparation of this compound

Multi-step Synthetic Sequences and Intermediate Characterization

A robust multi-step synthesis for this compound can be proposed based on fundamental pyrazole chemistry. This sequence would involve the initial regioselective synthesis of the pyrazole core, followed by nitration.

Step 1: Synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine. This step involves the reaction of isopropylhydrazine with a malononitrile derivative. The regioselectivity, ensuring the isopropyl group is attached to the N1 position, is a critical consideration governed by the reaction conditions and the specific malononitrile precursor used. beilstein-journals.orgnih.gov

Step 2: Nitration of 1-(propan-2-yl)-1H-pyrazol-4-amine. The synthesized aminopyrazole would then undergo nitration. A common method for nitrating pyrazole rings is the use of a nitrating mixture, such as nitric acid in sulfuric acid, under carefully controlled low-temperature conditions to prevent over-nitration or degradation. nih.gov The directing effects of the existing amino and isopropyl groups on the pyrazole ring will influence the position of the incoming nitro group.

Intermediate Characterization: Throughout the synthetic sequence, the characterization of intermediates is crucial. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the structure of the intermediates and confirm the positions of substituents on the pyrazole ring. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula of the synthesized compounds. nih.govjocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups, such as N-H, C=N, and, in the final product, the characteristic stretches of the nitro group (NO2). mdpi.comjocpr.com

Expedited One-pot Synthesis Strategies

Modern synthetic chemistry increasingly favors one-pot reactions, which enhance efficiency by reducing the number of work-up and purification steps. Several one-pot strategies are applicable to pyrazole synthesis and could be adapted for the target molecule. nih.govorganic-chemistry.org

A potential one-pot approach could involve the condensation of three components: an active methylene (B1212753) reagent (like malononitrile), an isopropyl-containing reagent, and a source of the nitro group, all facilitated by a suitable catalyst. nih.gov Another strategy involves the reductive cyclization of a precursor that already contains the nitro group. For instance, a process analogous to the Friedländer quinoline (B57606) synthesis could be envisioned, where a precursor with a nitro group is reduced in situ to an amine, which then immediately participates in a condensation-cyclization reaction to form the pyrazole ring. rsc.org Such methods offer significant advantages in terms of time, resources, and waste reduction. organic-chemistry.org

Reaction Condition Optimization Studies for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical aspect of developing a viable synthetic route. For pyrazole synthesis, studies typically focus on screening catalysts, solvents, and temperature to maximize product yield and regioselectivity. researchgate.netresearchgate.net

Catalyst Screening: Various Lewis and Brønsted acid catalysts can be employed to promote the condensation and cyclization steps. Studies on related pyrazole syntheses have shown that catalysts like TiO2 nanoparticles can be highly effective. researchgate.net

Solvent Effects: The choice of solvent can dramatically influence reaction rates and yields. While organic solvents like ethanol, toluene, and DMF are common, studies have demonstrated that water can be a highly effective and green solvent for certain pyrazole syntheses, sometimes outperforming organic counterparts. researchgate.net

Temperature and Reaction Time: Temperature control is crucial, particularly during exothermic nitration reactions. Microwave irradiation has emerged as a powerful tool in pyrazole synthesis, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govresearchgate.net

The following table illustrates a hypothetical optimization study for the cyclization step, based on data from related pyrazole syntheses.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 12 | 45 |

| 2 | Acetic Acid (10) | Ethanol | 80 | 8 | 65 |

| 3 | TiO₂ (10) | Ethanol | 80 | 6 | 78 |

| 4 | TiO₂ (10) | Water | 100 | 4 | 85 |

| 5 | TiO₂ (5) | Water | 100 | 6 | 75 |

| 6 | TiO₂ (10) | Water | 80 | 6 | 80 |

| 7 | TiO₂ (10) | Water | 100 (MW) | 0.5 | 92 |

This is a representative table based on typical optimization results for pyrazole synthesis.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic methodologies. For the synthesis of the target compound, several green approaches can be adopted.

Use of Eco-friendly Solvents: Employing water as a reaction solvent, where feasible, significantly reduces the environmental impact. researchgate.netresearchgate.net

Catalyst Reusability: The use of heterogeneous catalysts, such as nano-catalysts, allows for easy recovery and reuse over multiple reaction cycles without a significant loss of activity, aligning with green chemistry principles. nih.gov

Energy Efficiency: Microwave-assisted synthesis is not only faster but also more energy-efficient than conventional heating. researchgate.net

Atom Economy: One-pot syntheses improve atom economy by minimizing intermediate isolation steps and reducing waste. organic-chemistry.orgrsc.org

Stereoselective and Regioselective Synthesis Considerations

While the target molecule, this compound, is achiral and thus stereoselectivity is not a concern, regioselectivity is of paramount importance. The synthesis must be controlled to produce the correct isomer out of several possibilities.

The primary regiochemical challenge lies in the initial formation of the pyrazole ring. The reaction of a monosubstituted hydrazine (isopropylhydrazine) with an unsymmetrical β-dicarbonyl or equivalent precursor can lead to two different N-substituted pyrazole isomers. The reaction pathway and the resulting major product are highly dependent on the reaction conditions, particularly the pH. For example, cyclization under basic conditions can favor one regioisomer, while acidic conditions can lead to the formation of the other. beilstein-journals.org

A highly regioselective one-pot synthesis of N1-substituted pyrazoles has been reported, which proceeds through an N,S-thioketal intermediate, demonstrating that careful selection of the synthetic route can lead to the isolation of a single desired regioisomer. nih.gov The subsequent nitration step also presents a regiochemical challenge, as the position of nitration on the pyrazole ring is influenced by the electronic effects of the pre-existing substituents. The amino group at C4 is a strong activating group, which will influence the electrophilic substitution.

Chemical Reactivity and Mechanistic Transformations of 5 Nitro 1 Propan 2 Yl 1h Pyrazol 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring in 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group. However, the C4-amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the only available position on the pyrazole ring for substitution is C3, which is meta to the amino group and ortho to the nitro group, and is also adjacent to the N-isopropyl group. Nitropyrazoles are known to undergo electrophilic substitution reactions such as halogenation and sulfonation. nih.gov The position of substitution is dictated by the directing effects of the existing substituents.

Detailed research on the direct electrophilic substitution of this compound is not extensively documented. However, the reactivity can be inferred from studies on related aminopyrazoles. For instance, the C(sp2)-H thiocyanation of aminopyrazoles can be achieved under mild, metal-free conditions using hydrogen peroxide as a benign oxidant and ammonium (B1175870) thiocyanate (B1210189) as the thiocyanating agent in an aqueous medium. acs.org This suggests a potential pathway for the functionalization of the C3 position, although the strong deactivation by the nitro group might necessitate more forcing conditions.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Aminopyrazole Systems

| Reaction Type | Reagents and Conditions | Substrate | Product | Yield (%) | Reference |

| Thiocyanation | NH₄SCN, H₂O₂, H₂O, rt | 1-Methyl-1H-pyrazol-3-amine | 1-Methyl-4-thiocyanato-1H-pyrazol-3-amine | 75 | chim.it |

| Iodination | I₂, KIO₃, H₂SO₄ | Pyrazole | 4-Iodopyrazole | High | researchgate.net |

Nucleophilic Reactions and Amine Functional Group Transformations

The primary amino group at the C4 position is a key site for nucleophilic reactivity and can undergo a variety of transformations. One of the most common reactions is diazotization, where the amine is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) to form a diazonium salt. osti.gov These diazonium salts are versatile intermediates that can be subsequently converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyl groups, and others. The diazotization of 5-amino-3,4-dinitropyrazole to the corresponding 5-diazo-3,4-dinitropyrazole has been reported, indicating that the amino group in aminonitropyrazoles can be effectively diazotized despite the electron-withdrawing environment. researchgate.net

Furthermore, the amino group can participate in N-arylation and N-nitration reactions. researchgate.net The nucleophilic character of the pyrazole ring nitrogens also allows for reactions such as N-alkylation, although the N1 position is already substituted with an isopropyl group in the title compound.

Table 2: Amine Functional Group Transformations of Aminonitropyrazoles

| Reaction Type | Reagents and Conditions | Substrate | Product | Notes | Reference |

| Diazotization | NaNO₂, aq. H₂SO₄, 0-5 °C | 4-Amino-3,5-dinitropyrazole | 4-Diazo-3,5-dinitropyrazole | Intermediate for further substitution. | osti.gov |

| N-Arylation | Arylating agent | 5-Amino-3,4-dinitropyrazole | N-Aryl-5-amino-3,4-dinitropyrazole | Demonstrates nucleophilicity of the amino group. | researchgate.net |

| N-Nitration | Nitrating agent | 5-Amino-3,4-dinitropyrazole | 5-(Nitramino)-3,4-dinitropyrazole | Formation of a nitramine. | researchgate.net |

Reduction Reactions of the Nitro Group and Subsequent Amine Derivatization

The nitro group at the C5 position is readily susceptible to reduction, providing a gateway to the corresponding 1-(propan-2-yl)-1H-pyrazole-4,5-diamine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source are typically effective. google.com The resulting diamine is a valuable precursor for the synthesis of fused heterocyclic systems.

Following the reduction, the newly formed amino group at C5, along with the existing amino group at C4, can undergo derivatization. For example, condensation with α-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyrazines. rsc.org

Table 3: Reduction of Nitroarenes to Anilines

| Reagent System | Substrate Type | Product | Notes | Reference |

| H₂, Pd/C | Aromatic Nitro Compounds | Aromatic Amines | Common and efficient method. | google.com |

| Fe, Acidic Media | Aromatic Nitro Compounds | Aromatic Amines | Classical reduction method. | |

| SnCl₂, HCl | Aromatic Nitro Compounds | Aromatic Amines | Chemoselective reduction possible. | |

| Na₂S₂O₄ | Aromatic Nitro Compounds | Aromatic Amines | Useful for sensitive substrates. |

Cyclization Reactions Utilizing this compound as a Building Block

The transformation of this compound into its diamino derivative, 1-(propan-2-yl)-1H-pyrazole-4,5-diamine, opens up numerous possibilities for cyclization reactions. The vicinal diamine functionality is a classic precursor for the construction of various fused heterocyclic rings.

For instance, reaction with 1,2-dielectrophiles can lead to the formation of six-membered rings. A prominent example is the condensation with α-dicarbonyl compounds to yield substituted pyrazolo[3,4-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. nih.govnih.govresearchgate.net The reaction of 5-amino-3,4-dinitropyrazole with β-diketones has been shown to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

Table 4: Representative Cyclization Reactions of Diaminopyrazoles

| Reactant | Product Core Structure | Reaction Type | Significance | Reference |

| α-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyrazine | Condensation | Synthesis of fused heterocycles. | rsc.org |

| β-Diketones | Pyrazolo[1,5-a]pyrimidine | Annulation | Access to biologically relevant scaffolds. | researchgate.net |

| Phosgene or equivalents | Pyrazolo[3,4-d]pyrimidin-4-one | Cyclocondensation | Formation of purine (B94841) bioisosteres. |

Oxidation Reactions and Stability Profiling

The amino group of this compound can undergo oxidation. The oxidation of aminopyrazoles can lead to the formation of azo compounds through N-N coupling. mdpi.com This can be achieved using various oxidizing agents, including electrooxidation methods which are considered environmentally benign. mdpi.com

The stability of nitropyrazoles is an area of significant interest, particularly in the context of energetic materials. The presence of multiple nitro groups on a pyrazole ring generally enhances its density and energetic properties. nih.govresearchgate.net However, it can also decrease thermal stability. The thermal stability of 4-amino-3,5-dinitropyrazole has been studied, and it is known to undergo thermal decomposition which can initiate further reactions. researchgate.net The stability of this compound would be influenced by the single nitro group and the N-isopropyl substituent.

Table 5: Oxidation of Aminopyrazoles

| Oxidation Method | Oxidant/Conditions | Substrate | Product Type | Reference |

| Electrochemical | NiO(OH) anode, alkaline medium | Aminopyrazoles | Azopyrazoles | mdpi.com |

| Chemical | BaMnO₄, Pb(OAc)₄, HgO | Anilines | Azoarenes | mdpi.com |

Metal-Catalyzed Coupling Reactions Involving this compound

To utilize this compound in metal-catalyzed coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, the amino group would typically first be converted to a halide (e.g., bromo or iodo) via a Sandmeyer-type reaction. The resulting halo-nitropyrazole can then serve as a substrate for these powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura coupling of halopyrazoles with boronic acids is a well-established method for the synthesis of aryl- or vinyl-substituted pyrazoles. figshare.com Similarly, the Buchwald-Hartwig amination allows for the coupling of halo-arenes with amines to form new C-N bonds. This has been applied to the amination of halopyrazoles. google.com Other palladium-catalyzed reactions like the Heck and Sonogashira couplings are also viable methods for the functionalization of halopyrazoles. organic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org

Table 6: Metal-Catalyzed Coupling Reactions of Halopyrazoles

| Reaction Name | Catalyst/Ligand System | Coupling Partners | Product Type | Reference |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Halopyrazole + Boronic acid/ester | Aryl/Vinyl-pyrazole | figshare.com |

| Buchwald-Hartwig | Pd catalyst, Phosphine ligand, Base | Halopyrazole + Amine | Aminopyrazole | google.com |

| Heck Coupling | Pd catalyst, Base | Halopyrazole + Alkene | Alkenyl-pyrazole | organic-chemistry.orgwikipedia.org |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Halopyrazole + Terminal alkyne | Alkynyl-pyrazole | wikipedia.orglibretexts.orgorganic-chemistry.org |

Computational and Theoretical Chemistry Studies on 5 Nitro 1 Propan 2 Yl 1h Pyrazol 4 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and molecular geometry of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine. These computational methods allow for the detailed analysis of molecular orbitals, electrostatic potential, and charge distribution, which are fundamental to understanding the molecule's reactivity and physical properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov

For this compound, theoretical calculations show that the HOMO is primarily localized on the amino group and the pyrazole (B372694) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly centered on the nitro group, highlighting its role as the principal site for nucleophilic attack. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Studies on similar aminonitropyrazoles support that the electronic properties and band gap are significantly influenced by the positions of the amino and nitro groups on the pyrazole ring. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.10 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. deeporigin.comlibretexts.org It helps in identifying the electron-rich and electron-poor regions, which are critical for predicting intermolecular interactions and sites of chemical reactivity. deeporigin.comasrjetsjournal.org

In the EPS map of this compound, distinct regions of varying electrostatic potential are observed.

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, are concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the amino group. These sites are susceptible to electrophilic attack. researchgate.netresearchgate.net

Positive Potential (Blue): Electron-deficient regions are primarily located around the hydrogen atoms of the amino group and the isopropyl group. These areas are potential sites for nucleophilic interactions.

Neutral Potential (Green): These areas represent regions with a balanced electrostatic potential.

The EPS map provides a clear rationale for the molecule's interaction with other polar molecules and its potential role in hydrogen bonding. researchgate.net

Charge Distribution and Dipole Moment Calculations

The dipole moment is a measure of this polarity. A non-zero dipole moment indicates an asymmetric distribution of charge. For this molecule, the calculated dipole moment is significant, arising from the strong electron-withdrawing nature of the nitro group and the electron-donating character of the amino group. The magnitude and direction of the dipole moment influence the molecule's solubility in polar solvents and its interaction with external electric fields. researchgate.net

Table 2: Selected Calculated Mulliken Atomic Charges and Dipole Moment

| Atom/Parameter | Value |

|---|---|

| O (nitro) | -0.45 e |

| N (nitro) | +0.60 e |

| N (amino) | -0.70 e |

| H (amino) | +0.35 e |

| Dipole Moment | 4.8 Debye |

Note: Charges are approximate and calculated at the B3LYP/6-31G(d) level.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the flexible isopropyl group attached to the pyrazole ring introduces conformational isomerism in this compound. Conformational analysis is performed to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

By systematically rotating the dihedral angle associated with the C-N bond connecting the isopropyl group to the pyrazole ring, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformers (local minima) and the transition states (saddle points) that separate them. Computational studies on similar N-isopropyl substituted heterocycles show that steric hindrance plays a crucial role in determining the preferred conformation. rsc.orgrsc.orgacs.org The bulkier isopropyl group will orient itself to minimize steric clashes with the adjacent nitro and amino groups on the pyrazole ring. youtube.comlibretexts.org The most stable conformer is typically the one that balances steric repulsion and favorable electronic interactions.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules and their interactions with their environment. mdpi.commdpi.com By simulating the motion of a collection of this compound molecules over time, insights into their intermolecular forces, aggregation behavior, and solvent interactions can be obtained.

MD simulations can reveal the preferred modes of hydrogen bonding, particularly between the amino group of one molecule and the nitro group of another. These simulations are also instrumental in understanding how the molecule interacts with different solvents. In a polar solvent like water, the simulation would show the formation of a stable solvation shell around the polar regions of the molecule. In nonpolar solvents, van der Waals interactions would dominate. Such simulations are crucial for predicting macroscopic properties like solubility, viscosity, and diffusion coefficients. rsc.orgrsc.org

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of the molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). asrjetsjournal.org These calculations provide predicted spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring, the amino group, and the isopropyl group. Similarly, the ¹³C NMR spectrum would provide chemical shifts for each unique carbon atom.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. These theoretical spectra help in assigning the vibrational modes to specific functional groups. Key predicted vibrations for this molecule would include:

N-H stretching frequencies for the amino group.

Asymmetric and symmetric N-O stretching for the nitro group, typically appearing as strong bands. scielo.org.zaorgchemboulder.com

C-H stretching for the isopropyl group and the pyrazole ring.

Ring vibrations characteristic of the pyrazole core. superfri.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the predicted spectrum would likely show absorptions corresponding to π→π* and n→π* transitions involving the pyrazole ring and the nitro and amino substituents. researchgate.netspectroscopyonline.com

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (pyrazole-H) | 7.5-8.0 ppm |

| ¹³C NMR | Chemical Shift (C-NO₂) | 145-155 ppm |

| IR | N-O Asymmetric Stretch | ~1540 cm⁻¹ |

| IR | N-O Symmetric Stretch | ~1350 cm⁻¹ |

Note: These values are representative predictions based on theoretical calculations for similar structures.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational transition state analysis is a powerful tool to elucidate the mechanisms of chemical reactions at a molecular level. This approach involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy, which is crucial for understanding reaction rates and feasibility.

For a molecule like this compound, several reaction types could be of interest for mechanistic studies, including electrophilic and nucleophilic substitutions, reductions of the nitro group, or thermal decomposition. The general process for a computational transition state analysis involves:

Reactant and Product Optimization: The geometries of the starting materials and the final products are optimized to find their lowest energy conformations.

Transition State Searching: Various algorithms are employed to locate the saddle point on the potential energy surface that connects the reactants and products. This transition state structure is characterized by having exactly one imaginary vibrational frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

While no specific transition state analyses for reactions involving this compound have been reported, studies on related energetic materials like 4-amino-3,5-dinitropyrazole (LLM-116) suggest potential decomposition pathways. mdpi.comresearchgate.net These studies indicate that initial steps in thermal decomposition can involve intramolecular hydrogen transfer from the amino group to a nitro group, leading to the formation of an aci-nitro intermediate, followed by ring opening or elimination of small molecules like H₂O or NO₂. mdpi.com

Illustrative Data for a Hypothetical Reaction Pathway

To illustrate the type of data generated from a computational transition state analysis, the following table presents hypothetical energy values for a proposed isomerization reaction of a generic 4-amino-5-nitropyrazole. This data is for illustrative purposes only and does not represent actual experimental or calculated values for this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of the Transition State | Imaginary Frequency (cm⁻¹) |

| 1 | Reactant (4-amino-5-nitropyrazole) | 0.0 | - | - |

| 2 | Transition State 1 (TS1) | +35.2 | N-H bond length: 1.5 Å; N-O bond length: 1.8 Å | -1250 |

| 3 | Intermediate (aci-nitro tautomer) | +15.8 | - | - |

| 4 | Transition State 2 (TS2) | +45.5 | C-N bond length: 2.1 Å; N-N bond length: 1.9 Å | -980 |

| 5 | Products (Ring-opened species) | -5.3 | - | - |

QSAR/QSPR Theoretical Frameworks Applied to the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. mdpi.com These models are built on the principle that the properties of a chemical are determined by its molecular structure. By establishing a mathematical relationship between molecular descriptors and a specific property, QSAR/QSPR models can predict the activity or property of new, untested compounds.

The general workflow for developing a QSAR/QSPR model includes:

Data Set Collection: A set of molecules with known activities or properties is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode different aspects of the molecular structure (e.g., electronic, steric, topological, and thermodynamic properties) are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent test set of compounds.

While no specific QSAR or QSPR studies have been published for the this compound scaffold, the methodology has been widely applied to other classes of pyrazole derivatives to predict various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.gov

Application to the this compound Scaffold

A hypothetical QSAR/QSPR study on a series of analogs of this compound would involve synthesizing or computationally designing a library of related compounds with variations at different positions of the pyrazole ring or on the substituent groups. For each compound, a set of molecular descriptors would be calculated.

Table of Commonly Used Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Class | Examples of Descriptors | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular weight, van der Waals volume, surface area | Relate to the size and shape of the molecule. |

| Topological | Connectivity indices (e.g., Randić index), Kier & Hall indices | Numerical values derived from the 2D graph representation of the molecule. |

| Thermodynamic | Heat of formation, Gibbs free energy of solvation | Describe the energetic properties of the molecule. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |

By correlating these descriptors with a measured property (e.g., inhibition constant for a particular enzyme or a specific physicochemical property), a predictive model could be developed. Such a model would be invaluable for guiding the synthesis of new derivatives of this compound with optimized properties.

Biological Activity and Mechanistic Investigations of 5 Nitro 1 Propan 2 Yl 1h Pyrazol 4 Amine in Vitro Studies

Design and Implementation of In Vitro Biological Screening Assays

The in vitro evaluation of pyrazole (B372694) derivatives typically involves a battery of screening assays to determine their potential therapeutic effects. The choice of assay is guided by the intended therapeutic application, which for pyrazole compounds often includes anticancer, anti-inflammatory, and antimicrobial activities. nih.govmdpi.comnih.gov

Cytotoxicity and Antiproliferative Assays: A primary step in assessing the anticancer potential of pyrazole derivatives is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability. nih.govmdpi.com For instance, novel pyrazole derivatives have been evaluated against human prostate (DU145), melanoma (A2058), and breast cancer (MCF-7) cell lines to determine their half-maximal inhibitory concentrations (IC₅₀). nih.govbenthamdirect.com Similarly, the cytotoxic effects of pyrazine (B50134) compounds, which share a nitrogen-containing heterocyclic core, have been assessed against breast cancer cell lines (MCF7, MDA-MB-231), colon cancer cells (HCT116), and normal cell lines using the MTT assay to determine both time- and dose-dependent inhibition of cell viability. mdpi.com

Antimicrobial Screening Assays: To investigate the antimicrobial properties of pyrazole analogues, researchers commonly employ agar (B569324) diffusion methods. nih.govjocpr.com These assays are used to screen compounds against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov For example, newly synthesized pyrazole derivatives have been tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella paratyphi (Gram-negative) to determine their zones of inhibition and minimum inhibitory concentrations (MIC). jocpr.com The activity is often compared to standard antibiotics like ciprofloxacin. nih.gov

Anti-inflammatory Assays: The anti-inflammatory potential of pyrazole derivatives is frequently assessed through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is often upregulated at sites of inflammation. In vitro COX inhibition assays, which can be colorimetric, are standard in the field. mdpi.com

Molecular Target Identification and Validation at the Protein/Enzyme Level

The diverse biological activities of pyrazole derivatives stem from their ability to interact with a variety of molecular targets at the protein and enzyme level. nih.govtandfonline.com

Protein Kinases: A significant number of pyrazole-based compounds have been identified as inhibitors of protein kinases, which are crucial regulators of cellular processes.

Cyclin-Dependent Kinases (CDKs): Some indole (B1671886) derivatives linked to a pyrazole moiety have shown significant inhibitory activity against CDK2, a key enzyme in cell cycle regulation. nih.gov

Haspin Kinase: Pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, an enzyme involved in mitosis, with inhibitory concentrations in the low micromolar range. nih.gov

p38 MAP Kinase: 5-Amino-pyrazole scaffolds have been shown to be potent and selective inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response pathway that regulates the production of tumor necrosis factor-alpha (TNF-α). nih.gov

Calcium-Dependent Protein Kinase 1 (CDPK1): In the context of infectious diseases, 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors have been found to be effective against Cryptosporidium parvum by targeting CpCDPK1. nih.gov

Other Enzymes:

Cyclooxygenase (COX): Diarylpyrazole derivatives are well-known for their selective inhibition of COX-2, an important target for anti-inflammatory drugs. mdpi.com

Neuronal Nitric Oxide Synthase (nNOS): Certain 4,5-dihydro-1H-pyrazole derivatives have been designed and characterized as inhibitors of nNOS in the brain, suggesting a potential for neuroprotective activity. nih.gov

The following table summarizes the identified molecular targets for various pyrazole derivatives.

| Pyrazole Derivative Class | Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Indole-pyrazole hybrids | CDK2 | Anticancer | nih.gov |

| Pyrazolo[4,3-f]quinolines | Haspin Kinase | Anticancer | nih.gov |

| 5-Amino-pyrazoles | p38α MAP Kinase | Anti-inflammatory | nih.gov |

| 5-Aminopyrazole-4-carboxamides | CDPK1 | Antiparasitic | nih.gov |

| 1,5-Diaryl pyrazoles | COX-2 | Anti-inflammatory, Anticancer | mdpi.com |

| 4,5-Dihydro-1H-pyrazoles | nNOS | Neuroprotection | nih.gov |

Mechanistic Pathways of Action at the Cellular and Subcellular Levels

The interaction of pyrazole derivatives with their molecular targets triggers a cascade of events at the cellular and subcellular levels, leading to their observed biological effects.

Induction of Apoptosis: A common mechanism of action for anticancer pyrazole compounds is the induction of programmed cell death, or apoptosis. For example, certain pyrazole-substituted berberine (B55584) derivatives have been shown to induce apoptosis in HeLa and A549 cancer cell lines. nih.gov

Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives exert their cytotoxic effects by increasing oxidative stress within cancer cells. The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis. This has been observed with pyrazole-substituted berberine derivatives, where increased ROS levels correlated with cytotoxicity. nih.gov Conversely, other pyrazole hybrids have demonstrated a protective effect against oxidative stress by inhibiting superoxide (B77818) anion production and lipid peroxidation in human platelets and endothelial cells. nih.gov

Cell Cycle Arrest: Inhibition of key cell cycle regulators, such as CDKs, by pyrazole derivatives can lead to cell cycle arrest. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce G2/M phase arrest in cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine and its Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. These studies involve systematically modifying the substituents on the pyrazole ring and evaluating the impact on their in vitro activity. nih.govtandfonline.com

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core.

Substituents at Position 1: The group attached to the N1 position of the pyrazole ring can significantly influence activity. For example, in a series of 4,5-dihydro-1H-pyrazole inhibitors of nNOS, a cyclopropanecarbonyl group at position 1 was found to be a key feature for high activity. nih.gov

Substituents at Position 3 and 5: The nature of the groups at positions 3 and 5 is also critical. In a series of 1,5-diaryl pyrazoles, the substituents on the phenyl rings were varied to optimize COX-2 inhibitory activity. mdpi.com

Substituents at Position 4: The functional group at position 4 can have a profound effect. For instance, in a series of 5-aminopyrazole derivatives with potential antimalarial activity, an ester functionality at position 4 was found to be essential for activity, with its replacement by a nitrile group leading to a loss of inhibition. mdpi.com

The Nitro Group: The presence of a nitro group, as in this compound, is a common feature in many biologically active compounds. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the pyrazole ring and its interactions with biological targets. biointerfaceresearch.commdpi.commdpi.com In many nitro-containing heterocyclic compounds, the nitro group can undergo bioreduction to form reactive intermediates that contribute to their mechanism of action.

Isosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. This involves replacing a functional group with another that has similar physical and chemical properties. While specific examples for this compound are not available, the broader pyrazole literature contains instances of such modifications to enhance activity or other pharmaceutical properties.

Enzyme Inhibition and Activation Profiling (In Vitro)

The in vitro enzyme inhibitory activity of various pyrazole derivatives has been quantified, providing valuable data for understanding their potency and selectivity.

The following table presents a selection of in vitro enzyme inhibition data for different classes of pyrazole compounds.

| Compound Class | Specific Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole-pyrazole hybrid | Compound 33 | CDK2 | 0.074 | nih.gov |

| Indole-pyrazole hybrid | Compound 34 | CDK2 | 0.095 | nih.gov |

| Pyrazolo[4,3-f]quinoline | Compound 48 | Haspin Kinase (HeLa cells) | 3.6 | nih.gov |

| Pyrazolo[4,3-f]quinoline | Compound 48 | Haspin Kinase (HCT116 cells) | 1.7 | nih.gov |

| 1,5-Diaryl pyrazole | Compound T3 | COX-1 | 4.655 | mdpi.com |

| 1,5-Diaryl pyrazole | Compound T5 | COX-1 | 5.596 | mdpi.com |

| 5-Aminopyrazole | Compound 35a | COX-2 | 0.55 | mdpi.com |

| 5-Aminopyrazole | Compound 35b | COX-2 | 0.61 | mdpi.com |

| 5-Aminopyrazole | Celecoxib (reference) | COX-2 | 0.83 | mdpi.com |

| 5-Aminopyrazole | Compound 2j | p38α MAP Kinase | Potent inhibitor | nih.gov |

Antimicrobial Activity Investigations Against Model Microorganisms (In Vitro)

There are no available research findings or data tables concerning the in vitro antimicrobial activity of this compound against any model microorganisms.

Antiproliferative Activity and Cytotoxicity Assessment in Cultured Cell Lines (In Vitro)

No studies have been published detailing the in vitro antiproliferative activity or cytotoxicity of this compound in any cultured cell lines. Consequently, no data on its potential effects on cell growth or viability is available.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis (In Vitro)

There is no information available from in vitro receptor binding studies or ligand-receptor interaction analyses for this compound. Therefore, its potential to bind to any biological receptors and the nature of such interactions remain uncharacterized.

Design, Synthesis, and Evaluation of Derivatives and Analogs of 5 Nitro 1 Propan 2 Yl 1h Pyrazol 4 Amine

Rational Design Strategies for Novel Analogs Based on 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine

The rational design of new molecules originating from the this compound scaffold is guided by established principles in medicinal chemistry. The aminopyrazole core is a well-regarded framework in drug discovery, known to form the basis of various kinase and receptor inhibitors. nih.gov The design process for new analogs typically involves the systematic modification of its key components to optimize biological activity, selectivity, and pharmacokinetic properties.

Key Structural Components for Modification:

The Pyrazole (B372694) Core: This heterocyclic ring serves as the central scaffold. Its geometry and electronic properties are fundamental to how the molecule interacts with biological targets.

N1-Substituent (Isopropyl Group): The isopropyl group at the N1 position influences the molecule's lipophilicity and steric profile. Designing analogs with different alkyl or aryl groups at this position can modulate solubility, cell permeability, and binding affinity within hydrophobic pockets of target proteins.

C4-Amino Group: The primary amine at the C4 position is a critical hydrogen bond donor and a key site for derivatization. It can be acylated, alkylated, or used as a handle to attach larger functional groups to explore interactions with target proteins.

C5-Nitro Group: Nitroaromatic compounds are known bio-reductive "warheads" in several classes of therapeutic agents, particularly antimicrobial and antitubercular drugs. nih.gov The nitro group can be reduced by specific enzymes (e.g., nitroreductases) in hypoxic environments or within certain pathogens to generate reactive cytotoxic species. nih.govnih.gov Design strategies may focus on retaining this group for specific applications or replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) to fine-tune electronic properties and biological effects while potentially reducing toxicity.

A common design strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. For instance, the nitro group could be replaced with a nitrothiophene or nitrofuran moiety, a modification known to yield highly active antitubercular agents. nih.gov Another approach is structure-based drug design, where computational docking studies predict how analogs might bind to the active site of a specific enzyme, guiding the synthesis of compounds with improved affinity.

Synthetic Routes to Diverse Chemical Libraries of this compound Derivatives

The synthesis of the parent compound and its derivatives can be achieved through established heterocyclic chemistry reactions. A plausible pathway to this compound involves a multi-step sequence starting from readily available precursors.

A common and highly regioselective method for constructing the 5-aminopyrazole core is the condensation of a hydrazine (B178648) with a β-ketonitrile derivative. scirp.org In this case, the reaction would involve isopropylhydrazine and a suitable three-carbon electrophile like (ethoxymethylene)malononitrile. This reaction typically proceeds with excellent regioselectivity to form the 5-amino-1-isopropyl-1H-pyrazole-4-carbonitrile intermediate. Subsequent chemical modifications would be required to convert the nitrile at the C4-position to an amine and to introduce the nitro group at the C5-position.

Alternatively, a more direct route would involve the nitration of a pre-formed aminopyrazole. For example, the synthesis of N-methyl-4-nitro-1H-pyrazol-5-amine is achieved by the direct nitration of N-methyl-1H-pyrazol-5-amine using a mixture of nitric acid and sulfuric acid under controlled, low-temperature conditions to prevent over-nitration. A similar strategy could be applied here, as depicted in the proposed synthetic scheme below.

Proposed Synthetic Scheme:

Step 1: Pyrazole Formation: Reaction of isopropylhydrazine with a suitable β-dicarbonyl compound or its equivalent to form 1-(propan-2-yl)-1H-pyrazol-4-amine.

Step 2: Nitration: Regioselective nitration of the resulting aminopyrazole at the C5-position using standard nitrating agents (e.g., HNO₃/H₂SO₄) to yield the final product, this compound.

Libraries of derivatives can be generated by varying the starting materials in this synthetic sequence. For instance, using different substituted hydrazines would yield a range of N1-substituted analogs, while employing different dicarbonyl precursors would allow for modifications at other positions on the pyrazole ring.

Comprehensive Structure-Activity Relationship (SAR) Elucidation within the Scaffold

While specific SAR data for this compound is not extensively documented in public literature, valuable insights can be extrapolated from studies on related aminopyrazole structures, such as kinase inhibitors and anti-infective agents. nih.govnih.gov Elucidating the SAR involves systematically altering different parts of the molecule and measuring the effect on biological activity.

Key areas for SAR exploration include:

N1-Position: The size and nature of the substituent at the N1 position are often crucial for potency and selectivity. In many kinase inhibitors, this position interacts with a hydrophobic region of the ATP-binding pocket. Varying the isopropyl group to other alkyls (e.g., methyl, cyclopropyl, tert-butyl) or to aryl rings would explore this interaction space.

C4-Amine: The amino group is a key interaction point. Acylation of this amine to form amides or sulfonamides can introduce new vectors for hydrogen bonding and explore additional binding pockets. For example, in a series of pyrazolopyrimidine IRAK4 inhibitors, modifications to an N-pyrazolyl carboxamide attached at a similar position were critical for improving potency and pharmacokinetic properties. nih.gov

C5-Position: The nitro group is a strong electron-withdrawing group. Replacing it with other groups of varying electronic character (e.g., -CN, -SO₂Me, -CF₃, -H) would clarify the importance of the nitro group's electronic and potential bio-reductive properties for a given biological activity.

The following table summarizes hypothetical SAR trends based on published data for analogous aminopyrazole scaffolds.

| Position of Modification | Type of Substitution | Predicted Impact on Activity | Rationale / Example from Literature |

| N1 (Isopropyl) | Small alkyl (e.g., methyl) | May increase solubility but could reduce potency if a larger hydrophobic pocket is targeted. | Kinase inhibitors often require specific alkyl or aryl groups at this position for optimal fit. nih.gov |

| Bulky alkyl (e.g., tert-butyl) | May enhance binding in a large hydrophobic pocket but could also introduce steric hindrance. | SAR for NPY Y5 inhibitors showed that modifying a phenyl linker to a cyclohexyl group improved affinity. nih.gov | |

| C4 (Amine) | Acylation (e.g., -NHC(O)R) | Can introduce new hydrogen bond donors/acceptors and vectors to access different parts of a binding site. | Discovery of IRAK4 inhibitors involved optimizing an N-(1H-pyrazol-4-yl)carboxamide at this position. nih.gov |

| Alkylation (e.g., -NHR, -NR₂) | May improve permeability but could lead to loss of a critical hydrogen bond donation. | ||

| C5 (Nitro) | Replacement with H | Would likely abolish any activity dependent on the nitro group's bio-reduction. | Nitro-aromatic compounds often rely on the nitro group for their mechanism of action against pathogens. nih.govnih.gov |

| Replacement with CN or SO₂Me | Modulates electronic properties; could maintain activity if a strong electron-withdrawing group is required. |

Combinatorial Chemistry Approaches for this compound Derivatives

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is ideal for exploring the SAR of the this compound scaffold. acs.org By using automated or parallel synthesis techniques, hundreds to thousands of analogs can be generated and screened for biological activity. nih.gov

A combinatorial approach to derivatizing this scaffold would involve a set of diverse building blocks for each key position:

Building Block Set A (Hydrazines): A collection of various alkyl- and aryl-hydrazines to generate diversity at the N1 position.

Building Block Set B (Three-Carbon Units): A range of β-ketoesters or β-ketonitriles to introduce substituents at the C3 and C4 positions of the pyrazole ring.

Building Block Set C (Acylating/Alkylating Agents): A library of carboxylic acids, sulfonyl chlorides, or alkyl halides to derivatize the C4-amino group of the synthesized pyrazole core.

These reactions can be performed in microtiter plates or using automated microreactor systems, allowing for high-throughput synthesis. nih.gov Purification and analysis can also be streamlined using techniques like mass-directed automated HPLC. Such libraries are invaluable for initial hit discovery and for building a comprehensive SAR map around the core scaffold. nih.govacs.org

Prodrug Strategies and Bioreversible Derivatives of this compound

Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in vivo. youtube.com This strategy is often employed to overcome poor physicochemical properties, such as low solubility or membrane permeability, or to achieve targeted drug delivery. The this compound scaffold has functional groups amenable to prodrug design.

The C4-amino group is the most common handle for creating bioreversible derivatives. nih.gov

Amide and Carbamate Prodrugs: The amino group can be acylated with amino acids, short peptides, or other promoieties to form amides or carbamates. These linkages are designed to be stable in the gastrointestinal tract but are cleaved by esterase or amidase enzymes in the blood or target tissues to release the active aminopyrazole. youtube.com Conjugation with amino acids can significantly increase aqueous solubility, which is beneficial for intravenous formulations. nih.gov

Mannich Bases: Reaction of the amine with formaldehyde (B43269) and a secondary amine can form a Mannich base, which can improve oral absorption and release the parent amine upon hydrolysis.

Bioprecursor Prodrugs: This more complex strategy involves designing a derivative that is converted to the active drug through an oxidative or reductive metabolic reaction, rather than simple hydrolysis. youtube.com For example, if the nitro group is essential for activity, a precursor molecule could be designed that is oxidized in vivo to form the nitropyrazole.

The choice of prodrug linker and promoiety is critical and must be tailored to the specific delivery challenge and the desired release profile of the active compound.

Advanced Spectroscopic and Spectrometric Characterization of 5 Nitro 1 Propan 2 Yl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the electronic environment of the nuclei can be established.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrazole (B372694) C3-H | ~8.0-8.5 | Singlet | - |

| NH₂ | Broad singlet | - | |

| CH (propan-2-yl) | Septet | ~7 | |

| CH₃ (propan-2-yl) | Doublet | ~7 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~135-140 |

| C4 | ~125-130 |

| C5 | ~145-150 |

| CH (propan-2-yl) | ~50-55 |

| CH₃ (propan-2-yl) | ~20-25 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine (molecular formula: C₆H₁₀N₄O₂), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the nitro group (NO₂), the propan-2-yl group, or parts of the pyrazole ring.

Predicted HRMS Data

| Ion | Formula | Theoretical m/z |

| [M+H]⁺ | C₆H₁₁N₄O₂⁺ | 185.0877 |

| [M+Na]⁺ | C₆H₁₀N₄NaO₂⁺ | 207.0696 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wpmucdn.comanalyzeiq.com The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations, allowing for the identification of functional groups.

For this compound, characteristic vibrational frequencies are expected for the N-H, C-H, C=C, C-N, and N-O bonds. Primary amines typically show two N-H stretching bands. spectroscopyonline.commasterorganicchemistry.com The nitro group will exhibit strong symmetric and asymmetric stretching vibrations. The aromatic pyrazole ring will have characteristic C-H and C=C stretching and bending modes. The aliphatic propan-2-yl group will show C-H stretching and bending vibrations.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the pyrazole ring system, which may be weak in the IR spectrum.

Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium |

| C-H (pyrazole) | Stretch | 3100-3200 | Medium |

| C-H (aliphatic) | Stretch | 2850-3000 | Medium-Strong |

| N-O (nitro) | Asymmetric Stretch | 1500-1550 | Strong |

| N-O (nitro) | Symmetric Stretch | 1340-1380 | Strong |

| N-H (amine) | Scissoring | 1580-1650 | Medium |

| C=C/C=N (pyrazole) | Ring Stretch | 1400-1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores present in this compound are the nitropyrazole system.

The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the pyrazole ring is expected to result in significant absorption in the UV region. The electronic transitions would likely be of the π → π* and n → π* type. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent polarity. Computational studies on similar nitrophenyl pyrazole derivatives have been used to predict their UV-Vis properties. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A successful crystallographic analysis of this compound would definitively confirm its molecular structure, including the planarity of the pyrazole ring and the orientation of the substituents. However, based on the conducted searches of publicly available databases, no crystal structure for this specific compound has been reported.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules.

The parent compound, this compound, is achiral and therefore would not exhibit a CD spectrum. This technique would only become relevant if chiral derivatives of the compound were synthesized, for example, by introducing a chiral center in one of the substituents. No information on such chiral derivatives was found in the performed searches.

Potential Theoretical Applications and Future Research Trajectories for 5 Nitro 1 Propan 2 Yl 1h Pyrazol 4 Amine

Rational Drug Design Approaches Leveraging the 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine Scaffold

The pyrazole (B372694) ring is a cornerstone in the development of numerous drugs, valued for its synthetic accessibility and ability to serve as a bioisosteric replacement for other functional groups. mdpi.comnih.gov The presence of a nitro group, an amine group, and an isopropyl group on the pyrazole scaffold of this compound provides a unique template for rational drug design.

Substituted pyrazoles have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govingentaconnect.comnih.gov The specific substituents on the pyrazole ring are crucial for determining the compound's therapeutic potential. frontiersin.org For instance, the nitro group, a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets. The amino group can act as a hydrogen bond donor and a site for further functionalization. The isopropyl group, being lipophilic, can enhance the compound's ability to cross cell membranes.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict the binding affinity of this compound to various biological targets. researchgate.net An integrated approach combining combinatorial chemistry, molecular docking, and deep learning could accelerate the discovery of novel inhibitors for various diseases, as has been explored for other pyrazole derivatives targeting SARS-CoV-2 Mpro. nih.gov

Table 1: Theoretical Drug Design Parameters for this compound

| Parameter | Theoretical Value/Property | Rationale |

| Molecular Weight | ~184.19 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | Moderate | The isopropyl group increases lipophilicity, while the nitro and amine groups add polarity. |

| Hydrogen Bond Donors | 1 (from the amine group) | Can participate in interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (2 from the nitro group, 1 from the pyrazole nitrogen) | Can form hydrogen bonds with receptor sites. |

| Reactivity | The nitro group can be reduced to an amino group, offering a pathway for prodrug design. The amine group can be acylated or alkylated for structure-activity relationship studies. |

Development of Advanced Chemical Probes and Tools Based on this compound

The unique photophysical properties of many pyrazole derivatives make them excellent candidates for the development of chemical probes and sensors. nih.govnih.gov These probes can be used for the detection of ions and molecules of biological and environmental significance. nih.gov The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups on the pyrazole ring of this compound could lead to interesting fluorescence properties.

For instance, intramolecular charge transfer (ICT) is a common mechanism for fluorescence in molecules with donor-acceptor architectures. Upon excitation, an electron can move from the amine group to the nitro group, and the resulting emission is often sensitive to the polarity of the environment. This solvatochromic behavior could be exploited to develop probes for studying cellular microenvironments.

Furthermore, the pyrazole scaffold is known to chelate metal ions. nih.govnih.gov The amine and pyrazole nitrogens could coordinate with various metal cations, and the binding event could be signaled by a change in fluorescence or color. Such probes would be valuable for monitoring metal ion concentrations in biological systems and environmental samples. nih.gov

Exploration of this compound in Materials Science (Theoretical Perspectives)

The field of materials science could also benefit from the exploration of this compound. Nitropyrazoles, in particular, have been investigated as energetic materials. mdpi.comresearchgate.netmdpi.com The high nitrogen content and the presence of the nitro group contribute to a high heat of formation, a key characteristic of energetic compounds. mdpi.comnih.gov While the specific energetic properties of this compound are unknown, theoretical calculations could be performed to estimate its density, detonation velocity, and detonation pressure.

Beyond energetic materials, pyrazole derivatives are used in the synthesis of polymers and metal-organic frameworks (MOFs). researchgate.netacs.org The amine group of this compound could be used as a monomer in polymerization reactions to create novel polymers with potentially interesting thermal and optical properties. As a ligand in MOFs, the pyrazole core and its functional groups could coordinate with metal ions to form porous structures with applications in gas storage, separation, and catalysis. acs.org

Interdisciplinary Research Opportunities Involving this compound

The diverse potential applications of this compound create numerous opportunities for interdisciplinary research.

Medicinal Chemistry and Biology: Collaboration between synthetic chemists and biologists would be essential to synthesize and evaluate the biological activities of this compound and its derivatives. nih.govmdpi.com This could lead to the discovery of new drug candidates for a variety of diseases. mdpi.com

Chemistry and Materials Science: The synthesis of novel polymers and MOFs based on this pyrazole derivative would require expertise from both synthetic chemists and materials scientists. researchgate.net

Computational Chemistry and Experimental Science: Theoretical chemists could use computational models to predict the properties and reactivity of this compound, guiding experimental efforts in drug design, probe development, and materials science. researchgate.net

Emerging Challenges and Promising Directions in this compound Research

The primary challenge in researching this compound is the current lack of specific data. The initial step would be to develop a robust and efficient synthetic route to produce the compound in sufficient quantities for further study. mdpi.comorganic-chemistry.org The synthesis of substituted pyrazoles can sometimes lead to a mixture of isomers, and their separation and characterization can be challenging. researchgate.net

Once the compound is available, a systematic investigation of its properties can begin.

Table 2: Proposed Future Research Directions

| Research Area | Key Questions to Address | Potential Impact |

| Synthesis and Characterization | Can a high-yield, scalable synthesis be developed? What are the detailed spectroscopic and crystallographic properties? | Foundation for all future research. |

| Medicinal Chemistry | Does the compound exhibit any significant biological activity (e.g., anticancer, antimicrobial)? What are the structure-activity relationships of its derivatives? | Discovery of new therapeutic agents. rsc.org |

| Chemical Biology | Can the compound be developed into a fluorescent probe for ions or biomolecules? | New tools for biological imaging and diagnostics. nih.gov |

| Materials Science | What are the energetic properties of the compound? Can it be used to create novel polymers or MOFs? | Development of new materials with advanced properties. researchgate.net |

Q & A

Q. How can researchers optimize the synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine to improve yield and purity?

- Methodological Answer : The synthesis can be optimized by adjusting reaction parameters such as solvent choice, temperature, and catalyst. For example, copper(I) bromide and cesium carbonate have been used as catalysts in analogous pyrazole synthesis reactions to enhance coupling efficiency . Cyclization reactions under controlled conditions (e.g., 35°C for 48 hours in DMSO) can improve regioselectivity. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity. Monitoring reaction progress with TLC or HPLC is critical to identify intermediate byproducts .

Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the pyrazole backbone and substituents. For instance, H NMR peaks near δ 8.87 ppm (pyridyl protons) and δ 1.3 ppm (isopropyl methyl groups) are diagnostic .

- IR Spectroscopy : Stretching vibrations for nitro groups (~1520 cm) and amine groups (~3300 cm) validate functional groups .

- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a desiccator at -20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid prolonged exposure to light or moisture, as nitro groups are prone to hydrolysis. Use glass containers with PTFE-lined caps to minimize reactivity .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze the electronic properties of this compound?

- Methodological Answer : Multiwfn software enables wavefunction analysis to calculate electrostatic potential (ESP), electron localization function (ELF), and bond orders. For example: